molecular formula C17H18ClN5O2 B10982686 N-(2-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-(2-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B10982686
M. Wt: 359.8 g/mol
InChI Key: JCRGBDKYKVGNRC-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorobenzyl group, a methoxy-substituted triazolopyridazine ring, and a butanamide chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridazine carboxylic acids under reflux conditions.

    Methoxylation: Introduction of the methoxy group is usually achieved via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Butanamide Chain: The butanamide chain is introduced through an amidation reaction, where the triazolopyridazine intermediate reacts with a butanoyl chloride derivative in the presence of a base like triethylamine.

    Chlorobenzylation: The final step involves the attachment of the 2-chlorobenzyl group through a nucleophilic substitution reaction, using 2-chlorobenzyl chloride and the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine ring, potentially leading to ring-opened products.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Ring-opened products or reduced triazolopyridazine derivatives.

    Substitution: Compounds where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Studies may investigate its efficacy in treating certain diseases or conditions, as well as its safety and pharmacokinetics.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine ring may interact with active sites of enzymes, inhibiting their activity, while the chlorobenzyl group could enhance binding affinity through hydrophobic interactions. The methoxy group may also play a role in modulating the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-4-(1,2,4-triazol-3-yl)butanamide: Lacks the methoxy group and has a simpler triazole ring.

    N-(2-chlorobenzyl)-4-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide: Contains a methyl group instead of a methoxy group.

    N-(2-chlorobenzyl)-4-(6-hydroxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide: Features a hydroxyl group instead of a methoxy group.

Uniqueness

N-(2-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is unique due to the presence of the methoxy group on the triazolopyridazine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacological agent compared to similar compounds.

Properties

Molecular Formula

C17H18ClN5O2

Molecular Weight

359.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C17H18ClN5O2/c1-25-17-10-9-15-21-20-14(23(15)22-17)7-4-8-16(24)19-11-12-5-2-3-6-13(12)18/h2-3,5-6,9-10H,4,7-8,11H2,1H3,(H,19,24)

InChI Key

JCRGBDKYKVGNRC-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NCC3=CC=CC=C3Cl)C=C1

Origin of Product

United States

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